molecular formula C8H12N2O2 B13344275 5-(1H-pyrazol-1-yl)pentanoic acid CAS No. 197094-13-6

5-(1H-pyrazol-1-yl)pentanoic acid

Cat. No.: B13344275
CAS No.: 197094-13-6
M. Wt: 168.19 g/mol
InChI Key: YMFQLAHROLJYTE-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)pentanoic acid is an organic compound with the molecular formula C8H12N2O2. It features a pyrazole ring attached to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-yl)pentanoic acid typically involves the reaction of pyrazole with a suitable pentanoic acid derivative. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the attachment of the pentanoic acid chain . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-(1H-pyrazol-1-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dimethyl-1H-pyrazol-1-yl)pentanoic acid
  • 5-(1H-pyrazol-1-yl)-2H-tetrazole
  • 5-amino-pyrazoles

Uniqueness

5-(1H-pyrazol-1-yl)pentanoic acid is unique due to its specific structure, which combines a pyrazole ring with a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

197094-13-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-pyrazol-1-ylpentanoic acid

InChI

InChI=1S/C8H12N2O2/c11-8(12)4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2,(H,11,12)

InChI Key

YMFQLAHROLJYTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCCC(=O)O

Origin of Product

United States

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